3-chloro-4-methoxy-N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)benzene-1-sulfonamide
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Overview
Description
3-chloro-4-methoxy-N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)benzene-1-sulfonamide is a complex organic compound that features a sulfonamide group attached to a benzene ring, which is further substituted with a chloro and methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-4-methoxy-N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)benzene-1-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common approach is to first synthesize the intermediate compounds, which are then coupled together under specific reaction conditions. For example, the preparation might involve the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group tolerant conditions .
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This could include the use of high-throughput screening to identify the most efficient catalysts and solvents, as well as the implementation of continuous flow reactors to streamline the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-chloro-4-methoxy-N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)benzene-1-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like hydrogen gas with a palladium catalyst for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a corresponding aldehyde or carboxylic acid, while substitution of the chloro group could yield a variety of substituted benzene derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with specific biological targets, making it useful in the study of enzyme inhibition or receptor binding.
Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: It may be used in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism by which 3-chloro-4-methoxy-N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)benzene-1-sulfonamide exerts its effects would depend on its specific interactions with molecular targets. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. Alternatively, if it interacts with a receptor, it could modulate the receptor’s activity by either activating or inhibiting its signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-chloro-4-methoxy-N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)benzene-1-sulfonamide include other sulfonamide derivatives and compounds containing the tetrahydropyrazolopyridine moiety. Examples include:
- 3-chloro-4-methoxyaniline
- 3-chloro-4-methoxybenzaldehyde
- 3-chloro-4-fluorophenyl derivatives .
Uniqueness
What sets this compound apart is its combination of functional groups and the presence of the tetrahydropyrazolopyridine moiety, which may confer unique chemical and biological properties.
Properties
IUPAC Name |
3-chloro-4-methoxy-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-ylmethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClN3O3S/c1-22-15-6-5-12(8-13(15)16)23(20,21)18-10-11-9-17-19-7-3-2-4-14(11)19/h5-6,8-9,18H,2-4,7,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCBBIDZNMSMKJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCC2=C3CCCCN3N=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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